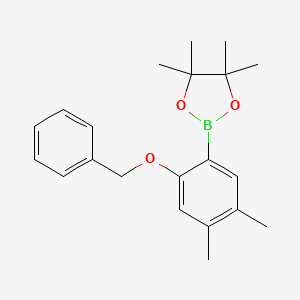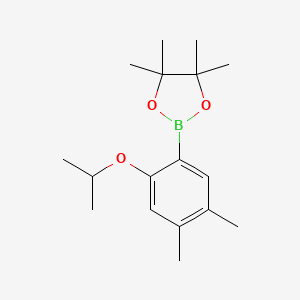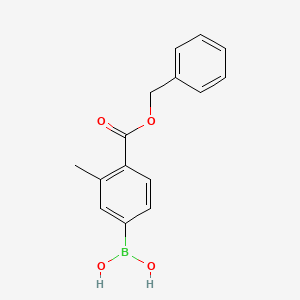
2-Benzyloxy-4,5-dimethylphenylboronic acid
Übersicht
Beschreibung
2-Benzyloxy-4,5-dimethylphenylboronic acid is a chemical compound with the CAS Number: 2121512-80-7 . It has a molecular weight of 256.11 and its IUPAC name is (2-(benzyloxy)-4,5-dimethylphenyl)boronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Benzyloxy-4,5-dimethylphenylboronic acid is 1S/C15H17BO3/c1-11-8-14(16(17)18)15(9-12(11)2)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3 .Chemical Reactions Analysis
Boronic acids, including 2-Benzyloxy-4,5-dimethylphenylboronic acid, are known to participate in various chemical reactions. One notable reaction is the protodeboronation of pinacol boronic esters . This reaction utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
2-Benzyloxy-4,5-dimethylphenylboronic acid is a solid at room temperature . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Carboxylation and Synthesis of Carboxylic Acids
- Arylboronic esters, such as those derived from arylboronic acids, can be effectively used in the carboxylation process with carbon dioxide to yield benzoic acid derivatives. This method is useful for preparing various functionalized aryl- and alkenyl-carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Corrosion Inhibition
- Spirocyclopropane derivatives, which are related to arylboronic acid esters, show effective inhibition properties for mild steel corrosion in acidic solutions. The adsorption of these inhibitors on metal surfaces is influenced by π-electrons in the aromatic ring and the lone-pair electrons in the methoxy group (Chafiq et al., 2020).
Fluorescence Imaging
- Near-infrared fluorescence off-on probes, like those connected to arylboronate, have been developed for the detection of benzoyl peroxide in real samples and fluorescence imaging in living cells and zebrafish. These probes are sensitive and selective, making them useful in various biosystems and in vivo studies (Tian et al., 2017).
Anticancer Research
- Simple phenylboronic acid and benzoxaborole derivatives have shown antiproliferative and proapoptotic properties. They are highly promising as potential anticancer agents due to their cell cycle-specific mode of action (Psurski et al., 2018).
Lewis Acidity and Antifungal Activity
- Benzosiloxaboroles, silicon analogues of benzoxaboroles, have increased Lewis acidity compared to benzoxaboroles. They show good antifungal activity and potential as therapeutic agents (Brzozowska et al., 2015).
Stereocontrolled Synthesis
- Certain esters facilitate the synthesis of beta-glucosides and alpha-mannosides through neighboring participation and are removed by hydrogenolysis, aiding in the stereocontrolled synthesis of glycosyl esters (Crich & Cai, 2007).
Photorelease of Carboxylic Acids
- The 2,5-dimethylphenacyl chromophore is an effective photoreleasable protecting group for carboxylic acids, demonstrating efficient intramolecular hydrogen abstraction and offering a method for photodeprotection (Klan, Zabadal, & Heger, 2000).
Synthesis Improvement
- Research on the synthesis of different alkyl-phenylboronic acids has led to optimized processes, with applications in electronics, chemistry, medicine, and biology (Deng et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(4,5-dimethyl-2-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-11-8-14(16(17)18)15(9-12(11)2)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNNLFRTSPULKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OCC2=CC=CC=C2)C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206018 | |
| Record name | Boronic acid, B-[4,5-dimethyl-2-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-4,5-dimethylphenylboronic acid | |
CAS RN |
2121512-80-7 | |
| Record name | Boronic acid, B-[4,5-dimethyl-2-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4,5-dimethyl-2-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)
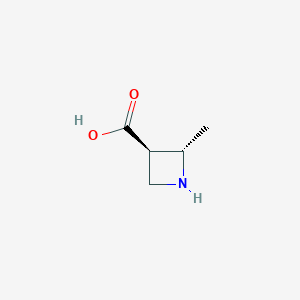
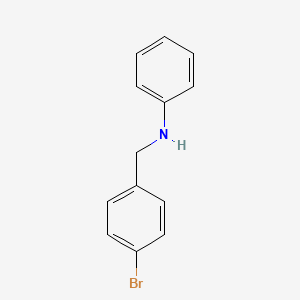

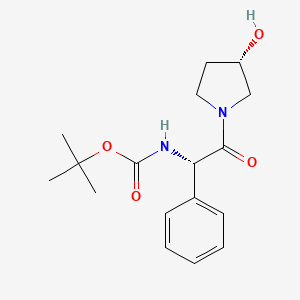

![1H-Benzo[f]indole, 98%](/img/structure/B6308010.png)
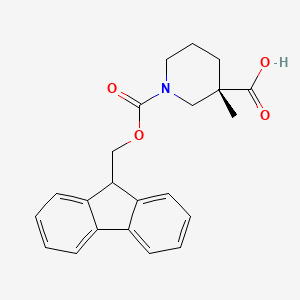
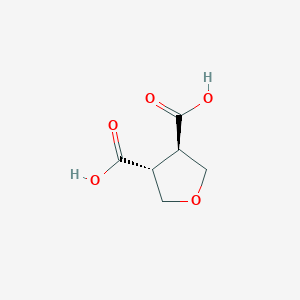

![Trimethoxy[(trimethylsilyl)ethynyl]silane](/img/structure/B6308036.png)
